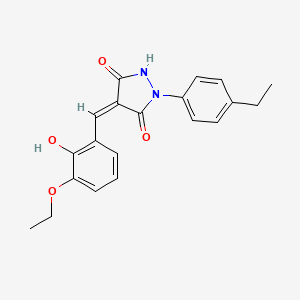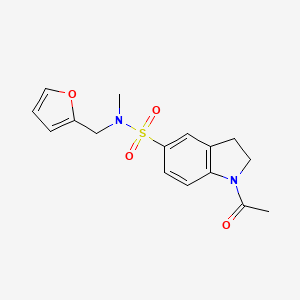![molecular formula C12H18FN3S B5149216 N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5149216.png)
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides, which are known to be involved in the pathogenesis of Alzheimer's disease (AD).
Wirkmechanismus
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea works by inhibiting the activity of γ-secretase, an enzyme that cleaves APP to generate Aβ peptides. This compound binds to the active site of γ-secretase and prevents the enzyme from cleaving APP, leading to a decrease in the production of Aβ peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of γ-secretase, this compound has been shown to modulate the activity of other enzymes and signaling pathways. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea in scientific research. One potential application is in the development of therapies for AD. This compound has been shown to decrease the production of Aβ peptides, which are believed to play a critical role in the pathogenesis of AD. Another potential application is in the study of other diseases that are associated with the dysregulation of γ-secretase activity, such as cancer. Finally, there is a need for the development of more selective γ-secretase inhibitors that have fewer off-target effects and are less toxic than this compound.
Synthesemethoden
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea can be synthesized using a simple two-step procedure. The first step involves the reaction of 4-fluoroaniline with thiocyanate to form N-(4-fluorophenyl)thiourea. The second step involves the reaction of N-(4-fluorophenyl)thiourea with 3-(dimethylamino)propylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea has been widely used in scientific research to study the role of γ-secretase in the processing of APP and the generation of Aβ peptides. This compound has been shown to inhibit the activity of γ-secretase, leading to a decrease in the production of Aβ peptides. This has led to the use of this compound as a tool to study the pathogenesis of AD and the development of potential therapies for the disease.
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNXCSPFYDZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)


![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
